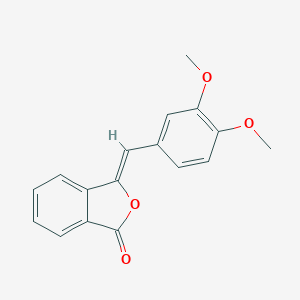
3-(3,4-Dimethoxybenzylidene)phthalide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dimethoxybenzylidene)phthalide, commonly known as DMP, is a chemical compound that has been widely studied for its various applications in scientific research. This compound is a derivative of phthalic anhydride and has been found to exhibit a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
DMP has been extensively studied for its various applications in scientific research. One of the main applications of DMP is in the field of cancer research. Studies have shown that DMP has potent anticancer properties and can induce apoptosis in cancer cells. DMP has also been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties.
Wirkmechanismus
The mechanism of action of DMP is not fully understood. However, studies have suggested that DMP may induce apoptosis in cancer cells by activating the caspase cascade. DMP has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and physiological effects:
DMP has been found to exhibit a range of biochemical and physiological effects. Studies have shown that DMP can inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. DMP has also been found to have neuroprotective effects and can improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DMP in lab experiments is its potent anticancer properties. DMP has been found to be effective against a wide range of cancer cell lines. However, one of the limitations of using DMP in lab experiments is its relatively low solubility in water, which can make it difficult to administer.
Zukünftige Richtungen
There are several future directions for the study of DMP. One area of research is the development of more efficient synthesis methods for DMP. Another area of research is the elucidation of the mechanism of action of DMP. Further studies are also needed to explore the potential applications of DMP in the treatment of other diseases such as neurodegenerative disorders and cardiovascular disease.
Conclusion:
In conclusion, DMP is a chemical compound that has been widely studied for its various applications in scientific research. The synthesis of DMP involves the reaction between phthalic anhydride and 3,4-dimethoxybenzaldehyde. DMP has been found to exhibit potent anticancer, anti-inflammatory, antioxidant, and neuroprotective properties. Although there are some limitations to using DMP in lab experiments, there are several future directions for the study of this compound.
Synthesemethoden
The synthesis of DMP involves the reaction between phthalic anhydride and 3,4-dimethoxybenzaldehyde. The reaction is typically carried out in the presence of a catalyst such as piperidine or pyridine. The resulting product is then purified through recrystallization to obtain pure DMP.
Eigenschaften
Molekularformel |
C17H14O4 |
|---|---|
Molekulargewicht |
282.29 g/mol |
IUPAC-Name |
(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-2-benzofuran-1-one |
InChI |
InChI=1S/C17H14O4/c1-19-14-8-7-11(10-16(14)20-2)9-15-12-5-3-4-6-13(12)17(18)21-15/h3-10H,1-2H3/b15-9- |
InChI-Schlüssel |
RPYYTHUJKJTHOE-DHDCSXOGSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=C\2/C3=CC=CC=C3C(=O)O2)OC |
SMILES |
COC1=C(C=C(C=C1)C=C2C3=CC=CC=C3C(=O)O2)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=C2C3=CC=CC=C3C(=O)O2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



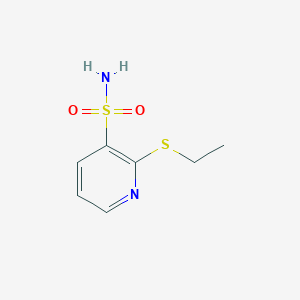
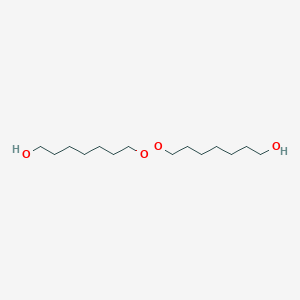
![1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B231665.png)

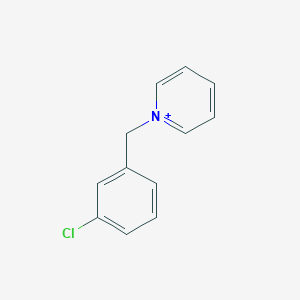
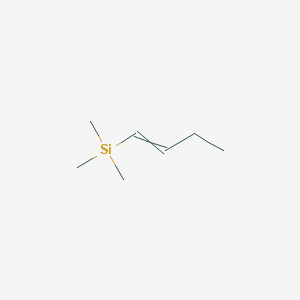
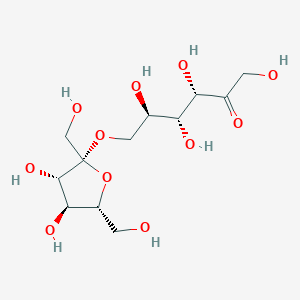
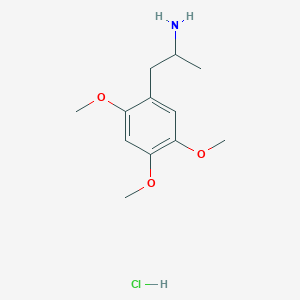
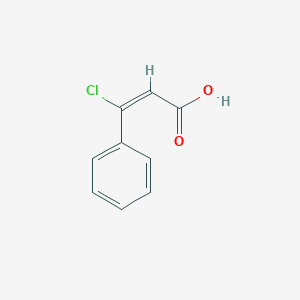

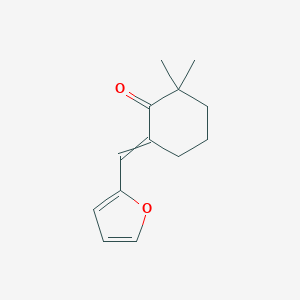
![2-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B231700.png)

![N-(3-chlorophenyl)-N'-[2-(hydroxymethyl)phenyl]urea](/img/structure/B231706.png)